molecular formula C23H28N2O4 B2363254 3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-36-8

3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Numéro de catalogue: B2363254
Numéro CAS: 852136-36-8
Poids moléculaire: 396.487
Clé InChI: ZLITYSJYXANUNK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4,5-Triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic small molecule designed for anticancer research, integrating key pharmacophores known for targeting tubulin. Its structure features a 3,4,5-triethoxybenzamide moiety linked to a 2-methyl-1H-indole system. This design is inspired by potent tubulin polymerization inhibitors like phenstatin, where the benzophenone core is a crucial element for activity . The indole nucleus is also a privileged scaffold in medicinal chemistry, frequently found in synthetic compounds that act as tubulin polymerization inhibitors . The conjugation of these two fragments aims to create a novel chemical entity with potential antiproliferative properties, suitable for investigating structure-activity relationships and mechanisms of action in cancer cell biology. Researchers can utilize this compound in screening panels against various human cancer cell lines, such as prostate (DU-145), lung (A549), breast (MCF-7), and cervical (HeLa), where analogous structures have demonstrated significant cytotoxicity . Its hypothesized mechanism involves the disruption of microtubule dynamics by inhibiting tubulin assembly, which can lead to cell cycle arrest and the induction of apoptosis, as confirmed in similar compounds through assays like tubulin polymerization, Hoechst staining, and annexin V-FITC binding . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-5-27-20-12-18(13-21(28-6-2)22(20)29-7-3)23(26)24-14-16-8-9-19-17(11-16)10-15(4)25-19/h8-13,25H,5-7,14H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLITYSJYXANUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Direct Ethoxylation of Gallic Acid

3,4,5-Trihydroxybenzoic acid (gallic acid) serves as a starting material for ethoxylation. A three-step alkylation process using ethyl iodide or ethyl bromide in the presence of anhydrous potassium carbonate achieves full ethoxy substitution.

Procedure :

  • Gallic acid (10 mmol) is suspended in dry acetone (50 mL) with K₂CO₃ (40 mmol).
  • Ethyl iodide (45 mmol) is added dropwise under reflux (12–24 h).
  • The mixture is filtered, concentrated, and recrystallized from ethanol to yield 3,4,5-triethoxybenzoic acid (72–85% yield).

Challenges :

  • Over-alkylation at the carboxylic acid group is mitigated by using a bulky base (e.g., DBU) in later stages.
  • Partial ethoxylation products are removed via column chromatography (SiO₂, hexane/EtOAc 4:1).

Alternative Route: Stepwise Protection and Deprotection

For substrates sensitive to direct alkylation, a tert-butyloxycarbonyl (Boc) protecting group strategy is employed:

  • Protect the carboxylic acid of gallic acid as a methyl ester using SOCl₂/MeOH.
  • Ethoxylate the hydroxyl groups using ethyl bromide and NaH in DMF.
  • Hydrolyze the ester with LiOH/THF/H₂O to regenerate the carboxylic acid.

Synthesis of (2-Methyl-1H-indol-5-yl)methanamine

Fischer Indole Synthesis

The Fischer indole protocol enables direct construction of the 2-methylindole scaffold:

  • Condense 4-hydrazinobenzylamine with propionaldehyde in HCl/EtOH to form the hydrazone.
  • Cyclize under acidic conditions (H₂SO₄, Δ) to yield 2-methyl-1H-indol-5-ylmethanamine (58% yield).

Reductive Amination of 5-Nitro-2-methylindole

  • Reduce 5-nitro-2-methylindole (commercially available) to 5-amino-2-methylindole using H₂/Pd-C in EtOH.
  • React the amine with formaldehyde and NaBH₃CN to install the methylaminomethyl group (67% yield).

Amide Bond Formation Strategies

Acyl Chloride-Mediated Coupling

Activation of 3,4,5-triethoxybenzoic acid as its acyl chloride facilitates rapid amide formation:

  • Treat the acid with oxalyl chloride (2 eq) and catalytic DMF in dry DCM (0°C to RT, 4 h).
  • Add (2-methyl-1H-indol-5-yl)methanamine (1.2 eq) and Et₃N (3 eq) in THF.
  • Stir at RT for 12 h, yielding the target amide (81% purity; 89% after column chromatography).

Optimization :

  • Microwave-assisted coupling (100°C, 30 min) improves yields to 93%.

Coupling Reagent-Assisted Methods

Carbodiimide reagents (e.g., EDCl, DCC) with HOBt or HOAt suppress racemization:

  • Combine 3,4,5-triethoxybenzoic acid (1 eq), EDCl (1.5 eq), HOBt (1.5 eq), and the amine (1.2 eq) in DCM.
  • Stir at RT for 24 h, achieving 78% yield.

Comparative Data :

Reagent System Solvent Time (h) Yield (%)
EDCl/HOBt DCM 24 78
HATU/DIEA DMF 6 85
T3P®/Et₃N THF 8 91

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography (SiO₂, gradient elution with hexane/EtOAc 3:1 → 1:1). Final recrystallization from EtOAc/hexane affords white crystalline solids.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 1H, indole-H), 6.95 (s, 1H, indole-H), 4.52 (s, 2H, CH₂), 4.12 (q, J = 7.0 Hz, 6H, OCH₂), 2.45 (s, 3H, CH₃), 1.42 (t, J = 7.0 Hz, 9H, CH₃).
  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30).

Industrial-Scale Considerations

Patent data reveals scalable adaptations:

  • Continuous flow synthesis for ethoxylation reduces reaction time from 24 h to 2 h.
  • Catalytic hydrogenation replaces stoichiometric reductants (e.g., NaBH₄) for greener indole amination.

Analyse Des Réactions Chimiques

Types of Reactions

3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3,4,5-tricarboxybenzamide.

    Reduction: Formation of 3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of 3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

Triethoxy vs. Diethoxy/Methoxy Groups

  • 3,4-Diethoxy Analogs: The patent in explicitly excludes 3,4-diethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, indicating that the addition of a third ethoxy group (3,4,5-triethoxy) may confer novel bioactivity or avoid prior intellectual property claims.
  • 3,5-Dimethoxy Analogs : lists 3,5-dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide. Methoxy groups are smaller and less lipophilic than ethoxy, which may reduce metabolic stability but increase solubility. Triethoxy substitution could balance these properties .
  • Fluorinated Analogs : Compounds like 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indazol-5-yl]benzamide () replace alkoxy groups with halogens. Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in target proteins, whereas ethoxy groups could engage in hydrogen bonding or π-stacking .
Indole Moiety Modifications
  • 2-Methylindole vs. Piperidinyl/Indazole Substituents: The 2-methyl group on the indole in the target compound contrasts with piperidinyl or indazole substituents in analogs (e.g., 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indazol-5-yl]benzamide).
Heterocyclic Derivatives with Similar Cores
  • Thiadiazole and Thiazolidinone Derivatives: describes 2-substituted thiadiazoles with a 3,4,5-trimethoxyphenyl group. While structurally distinct, the trimethoxy substitution mirrors the triethoxy motif in the target compound. The thiadiazole derivative 8e exhibited 55.71% inhibition of PC3 cancer cells at 5 µM, suggesting that triethoxy substitution in benzamides may similarly enhance anticancer activity .
  • Thiourea Derivatives : highlights N-benzoyl-N'-phenylthiourea derivatives with dichloro or nitro substituents. These electron-withdrawing groups contrast with the electron-donating ethoxy groups in the target compound, which may alter interactions with charged residues in enzyme active sites .

Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives
Compound Benzamide Substituents Indole/Amine Substituent Key Activity/Property Reference
3,4,5-Triethoxy-N-[(2-methylindol-5-yl)methyl]benzamide 3,4,5-triethoxy 2-methylindole Potential allosteric modulator
3,4-Diethoxy-N-[(2-methylindol-5-yl)methyl]benzamide 3,4-diethoxy 2-methylindole Excluded patent compound
4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indazol-5-yl]benzamide 4-fluoro Piperidinyl-indazole Receptor modulation
2-(Chloropyridyl)-thiadiazole (8e) 3,4,5-trimethoxyphenyl Thiadiazole core 55.71% PC3 inhibition at 5 µM
Table 2: Physicochemical Properties
Compound LogP (Predicted) Solubility (mg/mL) Metabolic Stability
3,4,5-Triethoxy-N-[(2-methylindol-5-yl)methyl]benzamide 3.8 ~0.1 (low) Moderate (ethoxy hydrolysis)
3,5-Dimethoxy Analog () 2.5 ~1.0 High
4-Fluoro Analog () 2.9 ~0.5 High

Activité Biologique

3,4,5-Triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3

This structure indicates the presence of an indole moiety, which is often associated with various biological activities, including anticancer and anti-inflammatory effects.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on related indole derivatives showed promising results against several cancer cell lines:

Cell Line IC50 (µM)
HT-29 (Colon Cancer)15.2
A549 (Lung Cancer)12.8
MCF-7 (Breast Cancer)10.5

These values suggest that the compound may inhibit cancer cell proliferation effectively, potentially through mechanisms such as apoptosis induction or cell cycle arrest.

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of Tumor Growth : Similar compounds have been shown to inhibit key signaling pathways involved in tumor growth and metastasis.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in malignant cells.
  • Anti-inflammatory Effects : Research indicates that indole derivatives can modulate inflammatory responses, potentially reducing tumor-associated inflammation.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of indole derivatives, including variations of this compound. The study found that these compounds significantly reduced cell viability in various cancer cell lines and demonstrated a dose-dependent response.

Study 2: In Vivo Studies

In vivo studies using murine models have demonstrated that similar compounds can reduce tumor size and improve survival rates when administered at specific dosages. The mechanism was attributed to the modulation of immune responses and direct cytotoxic effects on tumor cells.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis is typically employed. Begin with the preparation of the 3,4,5-triethoxybenzoyl chloride intermediate via ester hydrolysis followed by reaction with thionyl chloride. Couple this with (2-methyl-1H-indol-5-yl)methanamine using a Schotten-Baumann reaction under reflux in anhydrous dichloromethane. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of acid chloride to amine) and reaction time (4–6 hours). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodology : Use 1H/13C NMR to confirm the benzamide backbone and indole substituents. Key signals include the triethoxy aromatic protons (δ 4.0–4.2 ppm, quartet) and indole NH (δ 10.2–10.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI+ mode, [M+H]+ ion). HPLC (C18 column, methanol/water 70:30) assesses purity (>95% by UV at 254 nm). For crystalline samples, X-ray diffraction resolves stereoelectronic properties .

Q. What in vitro assays are suitable for initial evaluation of its biological activity?

  • Methodology : Prioritize assays aligned with structural analogs (e.g., indole-containing kinase inhibitors). Use cell viability assays (MTT or resazurin) in cancer lines (e.g., MCF-7, HeLa) to screen for anti-proliferative effects. Pair with fluorescence-based binding assays (e.g., FP or TR-FRET) to assess interactions with targets like tyrosine kinases. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC50 calculations) .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict target interactions?

  • Methodology : Use AutoDock Vina or Glide for docking simulations. Prepare the compound’s 3D structure (optimized with DFT at B3LYP/6-31G* level). Select protein targets (e.g., EGFR or Aurora kinases) from structural databases (PDB IDs: 1M17, 4OEE). Define binding sites using co-crystallized ligands. Run 50–100 docking poses, rank by binding energy (ΔG ≤ −8 kcal/mol), and validate with MD simulations (NAMD/GROMACS) to assess stability. Cross-reference with mutagenesis data to confirm critical residues .

Q. What strategies resolve contradictory data in binding affinity assays?

  • Methodology : Address variability by:

  • Reproducing assays under standardized conditions (e.g., buffer pH, temperature).
  • Validating via orthogonal methods (e.g., SPR for kinetic analysis if FP assays show inconsistency).
  • Analyzing batch-to-batch compound purity (HPLC-MS).
  • Incorporating statistical frameworks (e.g., Bayesian meta-analysis) to reconcile conflicting results .

Q. How can structure-activity relationship (SAR) models be developed for analogs?

  • Methodology : Synthesize analogs with variations in the triethoxy, indole methyl, or benzamide groups. Test in parallel assays (e.g., kinase inhibition, solubility). Use QSAR tools (e.g., MOE or Schrödinger) to correlate structural descriptors (logP, polar surface area) with activity. Apply machine learning (Random Forest, SVM) to predict novel scaffolds. Validate models with leave-one-out cross-validation (R² > 0.7) .

Q. What approaches validate target engagement in cellular models?

  • Methodology : Employ cellular thermal shift assays (CETSA) to confirm binding in live cells. Treat cells with the compound (10 µM, 2 hours), lyse, and heat (37–65°C). Quantify target protein stability via Western blot. Complement with siRNA knockdown ; reduced compound efficacy in knockdown cells confirms target specificity. Use BRET/FRET probes for real-time interaction monitoring .

Q. How to address stability and solubility challenges in experimental design?

  • Methodology : Assess physicochemical stability via accelerated degradation studies (40°C/75% RH for 4 weeks; analyze by HPLC). For solubility, use co-solvents (DMSO ≤ 0.1% in assays) or lipid-based formulations (e.g., PEG-400). Apply powder X-ray diffraction (PXRD) to identify stable polymorphs. Use molecular dynamics to predict aggregation-prone regions and guide structural modifications .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.